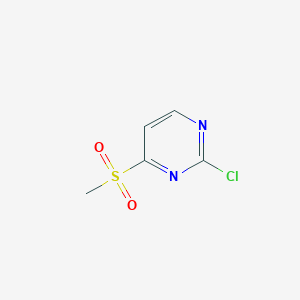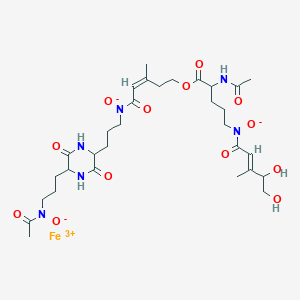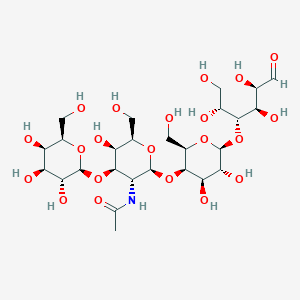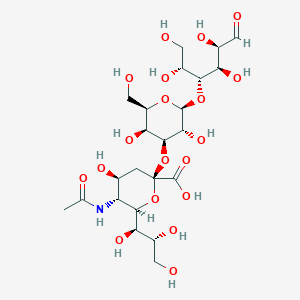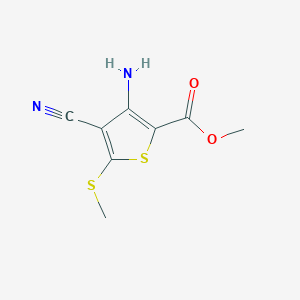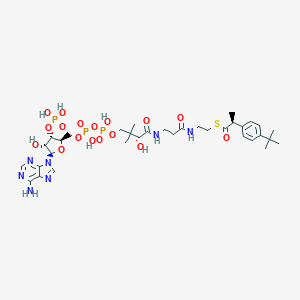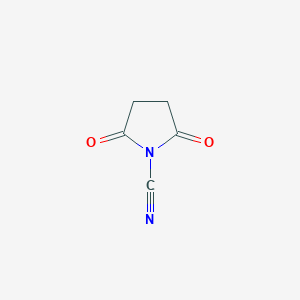
2,5-Dioxopyrrolidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidine-1-carbonitrile, also known by its IUPAC name 1-cyano-2,5-pyrrolidinedione, is a chemical compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 g/mol . This compound is characterized by its pyrrolidine ring structure, which contains both a nitrile group and two keto groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dioxopyrrolidine-1-carbonitrile can be synthesized through the reaction of succinimide with cyanogen bromide . This reaction typically involves the use of an organic solvent and is carried out under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves the careful handling of reagents and adherence to safety protocols to prevent any hazardous reactions.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxopyrrolidine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2,5-Dioxopyrrolidine-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to anticonvulsant effects, making the compound a potential candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidine-1-yl carbonate
- 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides
Comparison: 2,5-Dioxopyrrolidine-1-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds like 2,5-Dioxopyrrolidine-1-yl carbonate and 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides . These structural differences influence their respective chemical behaviors and potential applications. For example, the presence of the nitrile group in this compound allows for specific nucleophilic substitution reactions that are not possible with its analogs.
Properties
IUPAC Name |
2,5-dioxopyrrolidine-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSROIMRWFUGMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
